ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N8O3S and its molecular weight is 402.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight (40243) suggests that it could potentially have good bioavailability.
Result of Action
Compounds with a triazole core have been found to exhibit various biological activities, including antitumor activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the chemical stability of triazole compounds is usually high, even under acidic or basic conditions, as well as under oxidizing and reducing conditions . This suggests that the compound could potentially maintain its action and efficacy under various environmental conditions.
Properties
IUPAC Name |
ethyl 2-[2-[[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O3S/c1-3-27-11(25)4-10-7-28-16(19-10)20-15(26)9-5-24(6-9)14-12-13(17-8-18-14)23(2)22-21-12/h7-9H,3-6H2,1-2H3,(H,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVMRISSPAUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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